
2H-1,3-Thiazine, 3-acetyltetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyltetrahydro-1,3-thiazine is a heterocyclic organic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyltetrahydro-1,3-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving an aldehyde, an amine, and a thiol can be used to form the thiazine ring. This reaction typically requires a catalyst and is conducted under solvent-free conditions to promote green chemistry principles .
Industrial Production Methods
Industrial production of N-acetyltetrahydro-1,3-thiazine often involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-acetyltetrahydro-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiazine ring into more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazine ring.
Substitution: Substitution reactions can introduce different substituents onto the thiazine ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazine derivatives .
Scientific Research Applications
N-acetyltetrahydro-1,3-thiazine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which N-acetyltetrahydro-1,3-thiazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-acetyltetrahydro-1,3-thiazine include other thiazine derivatives such as:
- 1,3-thiazine
- 1,2,3,4-dithiadiazole
- Thiohydrazide derivatives
Uniqueness
N-acetyltetrahydro-1,3-thiazine is unique due to its specific structural features and the presence of an acetyl group, which can influence its reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and applications .
Properties
CAS No. |
118515-26-7 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
InChI Key |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
Canonical SMILES |
CC(=O)N1CCCSC1 |
Synonyms |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
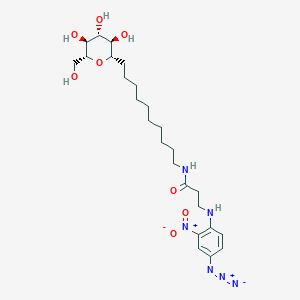
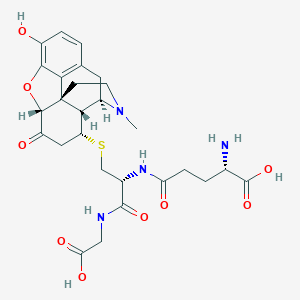
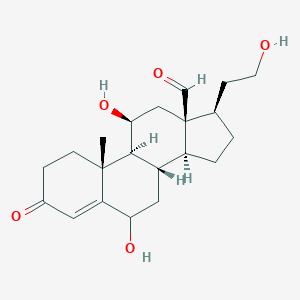

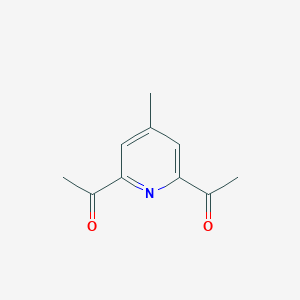


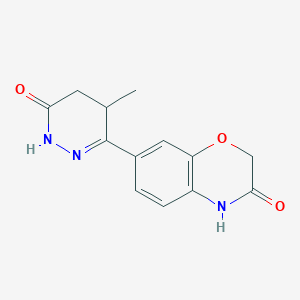

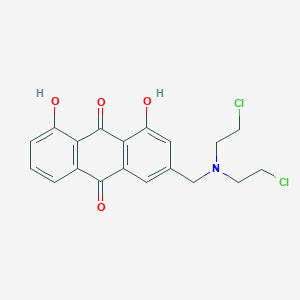

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
